Bis(4-fluorophenyl)methane
Overview
Description
Bis(4-fluorophenyl)methane: is an organic compound with the molecular formula C₁₃H₁₀F₂ . It consists of a methane core with two fluorophenyl groups attached at the para positions. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
Bis(4-fluorophenyl)methane is a chemical compound that primarily targets molecules that undergo nucleophilic substitution reactions . This compound introduces the bis(4-fluorophenyl)methanol moiety into target molecules, thereby altering their structure and function .
Mode of Action
The mode of action of this compound involves its participation in nucleophilic substitution reactions . This process allows the compound to introduce the bis(4-fluorophenyl)methanol moiety into target molecules
Biochemical Analysis
Biochemical Properties
Bis(4-fluorophenyl)methane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s fluorine atoms contribute to its high electronegativity, which can influence its binding affinity and specificity towards certain enzymes and proteins. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate catalytic activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. One of the primary effects of this compound is its ability to modulate cell signaling pathways. For example, this compound has been found to influence the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, the compound can affect gene expression by acting as a ligand for nuclear receptors, thereby altering the transcriptional activity of target genes. This modulation of gene expression can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. For instance, this compound has been shown to inhibit the activity of certain enzymes by occupying their active sites and preventing substrate binding . This enzyme inhibition can result in downstream effects on metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell proliferation, differentiation, and apoptosis, which can be observed over extended periods of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and tissue damage. These adverse effects are often associated with the compound’s ability to disrupt cellular homeostasis and induce apoptosis in sensitive tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux of these pathways can be influenced by factors such as enzyme expression levels, cofactor availability, and substrate concentration. Additionally, this compound can affect the levels of certain metabolites, thereby altering the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and intracellular localization of the compound, ensuring its availability for biochemical reactions. This compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be targeted to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression. The precise localization of this compound within cells is essential for its role in regulating various biochemical and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of fluorobenzene with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(4-fluorophenyl)methane can undergo nucleophilic aromatic substitution reactions due to the presence of fluorine atoms, which make the aromatic ring more susceptible to nucleophilic attack.
Oxidation Reactions: It can be oxidized to form bis(4-fluorophenyl)methanol or bis(4-fluorophenyl)methanone under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products Formed:
Bis(4-fluorophenyl)methanol: Formed through partial oxidation.
Bis(4-fluorophenyl)methanone: Formed through complete oxidation.
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Bis(4-fluorophenyl)methane derivatives are used in the synthesis of pharmaceutical compounds, including antipsychotic drugs such as fluspirilene and pimozide .
Industry:
Comparison with Similar Compounds
Bis(4-fluorophenyl)methanol: Similar structure but contains a hydroxyl group instead of a methylene bridge.
Bis(4-fluorophenyl)methanone: Contains a carbonyl group instead of a methylene bridge.
4,4’-Difluorodiphenylmethane: Similar structure but lacks the methylene bridge.
Uniqueness: Bis(4-fluorophenyl)methane is unique due to its specific substitution pattern and the presence of two fluorine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQVFHQUHOFROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196600 | |
Record name | 1,1'-Methylenebis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457-68-1 | |
Record name | 1,1′-Methylenebis[4-fluorobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=457-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Methylenebis(4-fluorobenzene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000457681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 457-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Methylenebis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-methylenebis[4-fluorobenzene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1'-METHYLENEBIS(4-FLUOROBENZENE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KCF8K7O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(4-fluorophenyl)methane in the synthesis of Lomerizine Hydrochloride?
A1: this compound serves as the crucial starting material in the synthesis of Lomerizine Hydrochloride []. The synthesis involves a two-step reaction: 1. Condensation with Piperazine: this compound reacts with piperazine. 2. Condensation with 2,3,4-trimethoxybenzaldehyde: The product from the first step then undergoes a condensation reaction with 2,3,4-trimethoxybenzaldehyde. This yields Lomerizine in its crystal type II form. Further recrystallization in acetonitrile is then needed to obtain the desired, efficacious crystal type I of Lomerizine Hydrochloride [].
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